molecular formula C10H10N2 B1334633 4-(1H-Pyrrol-1-yl)aniline CAS No. 52768-17-9

4-(1H-Pyrrol-1-yl)aniline

Cat. No.: B1334633
CAS No.: 52768-17-9
M. Wt: 158.2 g/mol
InChI Key: NHLHWHRXMZZWGA-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)aniline is an organic compound with the molecular formula C10H10N2. It consists of a pyrrole ring attached to an aniline moiety. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .

Mechanism of Action

Target of Action

It is known to be used as a building block in various chemical reactions , suggesting that its targets could be diverse depending on the specific context of its use.

Mode of Action

The mode of action of 4-(1H-Pyrrol-1-yl)aniline is largely dependent on the chemical reactions it is involved in. For instance, in a Cu (II)-catalyzed domino reaction with 2- (1 H -pyrrol-1-yl)anilines and alkylsilyl peroxides, the reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . This suggests that this compound can participate in bond formation and cleavage, altering the structure of the molecules it interacts with.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption and distribution

Result of Action

Given its role in bond formation and cleavage , it can be inferred that it may cause structural changes at the molecular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be stable at room temperature , suggesting that temperature could influence its stability and efficacy. Additionally, it is recommended to be stored in a dark place , indicating that light exposure may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrol-1-yl)aniline typically involves the reaction of 1,4-phenylenediamine with chloroacetone, followed by cyclization with dimethylformamide dimethylacetal or triethyl orthoformate . Another method involves the use of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1H-Pyrrol-1-yl)aniline include:

Uniqueness

What sets this compound apart from its analogs is its unique combination of the pyrrole and aniline moieties, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and bioactive molecules .

Properties

IUPAC Name

4-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLHWHRXMZZWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383679
Record name 4-(1H-Pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52768-17-9
Record name 4-(1H-Pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrrol-1-yl-phenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 4-(1H-Pyrrol-1-yl)aniline be used to modify surfaces for electronic applications?

A1: this compound can be utilized to modify Indium Tin Oxide (ITO) coated surfaces for flexible electronics. [] When reacted with sodium nitrite in an acidic environment, it forms 4-pyrrolylphenyldiazonium, a diazonium salt. This salt can be electrografted onto ITO-coated surfaces, such as flexible poly(ethylene naphthalate) (PEN) substrates, creating a stable aryl multilayer approximately 8 nm thick. This multilayer is linked to the ITO through In-O-C and Sn-O-C bonds. [] This modification facilitates the deposition of adherent conductive films, like silver/polypyrrole nanocomposites, which are important for flexible electronics and sensor applications. []

Q2: Beyond electronics, does this compound interact with any biological targets?

A2: Yes, research indicates that this compound can interact with the HIV-1 integrase (IN) enzyme. [] Specifically, it binds to the core domain of HIV-1 IN. [] While the exact mechanism and implications of this interaction require further investigation, this finding suggests potential avenues for exploring this compound or its derivatives in the context of HIV research.

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